molecular formula C8H5ClN2O3 B13890817 5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one

5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one

Cat. No.: B13890817
M. Wt: 212.59 g/mol
InChI Key: DKHZNWKVWAPYCA-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1-isoindolinone: is a heterocyclic organic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both chloro and nitro substituents on the isoindolinone ring imparts unique chemical properties to this compound, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-6-nitro-1-isoindolinone typically involves the nitration of 5-chloro-1-isoindolinone. The process can be summarized as follows:

    Nitration Reaction:

Industrial Production Methods:

In an industrial setting, the production of 5-Chloro-6-nitro-1-isoindolinone may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to scale up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Reduction:

      Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

      Conditions: The reaction is typically carried out under mild conditions at room temperature and atmospheric pressure.

      Products: The reduction of the nitro group results in the formation of 5-chloro-6-amino-1-isoindolinone.

  • Substitution:

      Reagents: Various nucleophiles such as amines, thiols, or alkoxides

      Conditions: The reaction conditions vary depending on the nucleophile used but generally involve heating the reaction mixture.

      Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups replacing the nitro or chloro substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents

Major Products:

    5-Chloro-6-amino-1-isoindolinone: (from reduction)

    5-Chloro-6-alkoxy-1-isoindolinone: (from substitution with alkoxides)

    5-Chloro-6-thio-1-isoindolinone: (from substitution with thiols)

Scientific Research Applications

Chemistry:

5-Chloro-6-nitro-1-isoindolinone is used as an intermediate in the synthesis of various heterocyclic compounds

Biology:

In biological research, 5-Chloro-6-nitro-1-isoindolinone is studied for its potential antimicrobial and anticancer properties. The presence of both chloro and nitro groups enhances its reactivity, making it a candidate for the development of new therapeutic agents.

Medicine:

The compound is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections and cancer. Its derivatives have shown promising activity in preclinical studies.

Industry:

In the industrial sector, 5-Chloro-6-nitro-1-isoindolinone is used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-6-nitro-1-isoindolinone is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential cellular processes, resulting in antimicrobial or anticancer effects.

Molecular Targets and Pathways:

    DNA: The compound can intercalate into DNA, disrupting its structure and function.

    Proteins: It can bind to and inhibit the activity of enzymes involved in critical cellular pathways.

    Cell Membranes: The compound may also disrupt cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

  • 5-Chloro-1-isoindolinone
  • 6-Nitro-1-isoindolinone
  • 5-Bromo-6-nitro-1-isoindolinone

Comparison:

  • 5-Chloro-1-isoindolinone: Lacks the nitro group, resulting in different reactivity and biological activity.
  • 6-Nitro-1-isoindolinone: Lacks the chloro group, which affects its chemical properties and potential applications.
  • 5-Bromo-6-nitro-1-isoindolinone: Similar structure but with a bromo substituent instead of chloro, leading to variations in reactivity and biological effects.

Uniqueness:

5-Chloro-6-nitro-1-isoindolinone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

5-chloro-6-nitro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5ClN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)

InChI Key

DKHZNWKVWAPYCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Cl

Origin of Product

United States

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